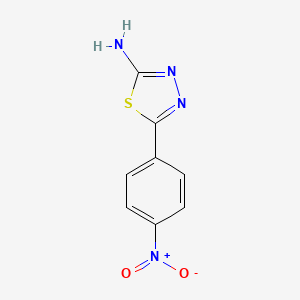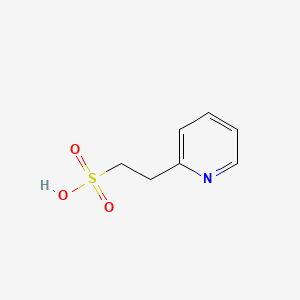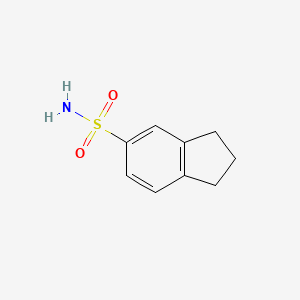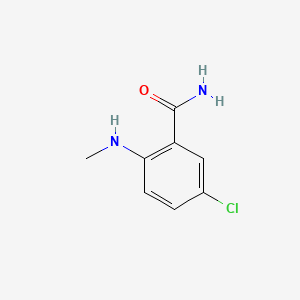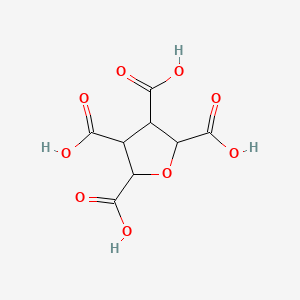
2,2-Dimethyl-1,3-dichloropropane
Übersicht
Beschreibung
2,2-Dimethyl-1,3-dichloropropane, also known as 1,3-Dichloropropane-2,2-dimethyl (DCDM), is a halogenated hydrocarbon compound widely used in scientific research. DCDM is a colorless liquid, with a boiling point of 109.6°C and a melting point of -32.3°C. It is insoluble in water and has a molecular weight of 162.97 g/mol. DCDM is highly flammable and has a strong odor. It is used in a variety of laboratory experiments, including synthesis and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
2,2-Dimethyl-1,3-dichloropropane and its derivatives have been widely studied for their synthesis and structural properties. For instance, 2-(Dimethylamino)-1,3-dithiocyanatopropane, a key intermediate in synthesizing natural insecticides like Cartap, is derived from reactions involving 1-dimethylamino-2,3-dichloropropane (Yu Guan-ping et al., 2011). Studies on vibrational spectra and conformational behavior of related compounds like 1,3-dichloro-2,2-dimethylpropane have provided insights into their structural characteristics (D. L. Powell et al., 1983).
Use in Organic Synthesis
These compounds have also been explored for their utility in organic synthesis. For example, the use of monoterpenes like 3-carene and 2-carene in synthesizing chiral non-racemic organic compounds containing a 2,2-dimethyl-1,3-disubstituted cyclopropane fragment has been documented, showcasing the utility of these compounds in producing complex organic structures (F. Macaev & A. Malkov, 2006).
Safety and Hazards
2,2-Dimethyl-1,3-dichloropropane is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should be handled with protective gloves, protective clothing, eye protection, and face protection . It should not be breathed in and should not come into contact with the skin . Contaminated work clothing should not be allowed out of the workplace . The compound should be stored in a well-ventilated place and kept cool .
Wirkmechanismus
Target of Action
Like many chlorinated hydrocarbons, it may interact with various biological molecules, including proteins and lipids, potentially altering their function .
Mode of Action
As a chlorinated hydrocarbon, it may undergo various reactions within biological systems, such as substitution or elimination reactions . These reactions could potentially alter the function of target molecules, leading to changes in cellular processes .
Biochemical Pathways
Chlorinated hydrocarbons can generally interfere with a variety of biochemical pathways, potentially leading to toxic effects .
Result of Action
Exposure to chlorinated hydrocarbons can lead to a variety of effects, including cytotoxicity, genotoxicity, and disruption of cellular homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Dimethyl-1,3-dichloropropane. For example, its volatility and lipophilicity may affect its distribution in the environment and its bioavailability to organisms. Additionally, factors such as temperature, pH, and the presence of other chemicals can influence its stability and reactivity .
Biochemische Analyse
Biochemical Properties
2,2-Dimethyl-1,3-dichloropropane plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with other biomolecules. Additionally, this compound can undergo glutathione-dependent conjugation, which involves the enzyme glutathione S-transferase. This interaction results in the formation of conjugates that are more water-soluble and can be excreted from the body .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for cytochrome P450 enzymes and glutathione S-transferase. These changes can impact the cell’s ability to metabolize and detoxify other compounds .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause oxidative stress and damage to cellular components. Additionally, this compound can inhibit or activate certain enzymes, affecting their activity and leading to changes in cellular processes. For example, the inhibition of cytochrome P450 enzymes can result in the accumulation of toxic intermediates, while activation can enhance the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to adverse effects such as liver damage, oxidative stress, and disruption of cellular metabolism. Threshold effects have also been observed, where certain doses are required to elicit specific biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including cytochrome P450-dependent oxidation and glutathione-dependent conjugation. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further react with other biomolecules. Additionally, this compound can undergo conjugation with glutathione, a process catalyzed by glutathione S-transferase. This conjugation results in the formation of water-soluble conjugates that can be excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of this compound in specific cellular compartments can affect its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and undergo metabolic transformations. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
1,3-dichloro-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWNITKLQPCZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074028 | |
| Record name | Propane, 1,3-dichloro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29559-55-5 | |
| Record name | Propane, 1,3-dichloro-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029559555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,3-dichloro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-1,3-dichloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



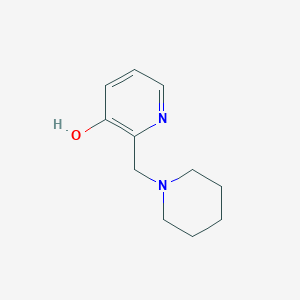

![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)
